

# comparing Pomalidomide-C5-Dovitinib to other FLT3-targeting PROTACs

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A Comparative Guide to FLT3-Targeting PROTACs for Acute Myeloid Leukemia Research

The development of therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations has pivoted towards targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) represent a promising modality by inducing the degradation of oncoproteins like FLT3. This guide provides a detailed comparison of **Pomalidomide-C5-Dovitinib** and other recently developed FLT3-targeting PROTACs, focusing on their efficacy, degradation profiles, and the experimental data supporting their potential.

## **Overview of Compared FLT3-Targeting PROTACs**

This comparison focuses on four key FLT3-targeting PROTACs:

- **Pomalidomide-C5-Dovitinib** (Compound 2): Utilizes the multi-kinase inhibitor Dovitinib to bind to FLT3 and Pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
- CRBN(FLT3)-8: A potent PROTAC that links the approved FLT3 inhibitor Gilteritinib with a Pomalidomide-based CRBN ligand.[3][4]
- Compound 35: A novel PROTAC developed from a unique benzimidazole-based FLT3 inhibitor, also recruiting CRBN.[5]
- Z29: A Gilteritinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase, designed for improved FLT3 selectivity.



## **Quantitative Performance Data**

The following tables summarize the in vitro performance of these PROTACs in FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13/14.

**Table 1: Molecular Components and E3 Ligase** 

Recruitment

PROTAC	Target Ligand (Warhead)	E3 Ligase Ligand	Recruited E3 Ligase
Pomalidomide-C5- Dovitinib	Dovitinib	Pomalidomide	CRBN
CRBN(FLT3)-8	Gilteritinib	Pomalidomide	CRBN
Compound 35	Benzimidazole Derivative	Pomalidomide	CRBN
Z29	Gilteritinib	VHL Ligand	VHL

Table 2: Anti-proliferative Activity (IC50)

PROTAC	MV4-11 Cells (IC50, nM)	MOLM-13/14 Cells (IC50, nM)	Reference
Pomalidomide-C5- Dovitinib	9.2	9.5 (MOLM-13)	[1]
CRBN(FLT3)-8	0.9	2.8 (MOLM-14)	[3]
Compound 35	0.19	0.25 (MOLM-13)	[5]
Z29	Not specified (nM activity)	Not specified (nM activity)	[6]

### **Table 3: FLT3 Protein Degradation Efficiency**



PROTAC	DC50 (nM)	D <sub>max</sub> (%)	Cell Line & Time	Reference
Pomalidomide- C5-Dovitinib	~5-10	>90% at 100 nM	MV4-11, 24h	[1]
CRBN(FLT3)-8	~1	>90% at 10 nM	MOLM-14, 24h	[3]
Compound 35	1.4	>95% at 50 nM	MV4-11, 12h	[5]
Z29	Not specified (nM activity)	Not specified	MOLM-13, 6h	[6]

Table 4: In Vivo Efficacy in AML Xenograft Models

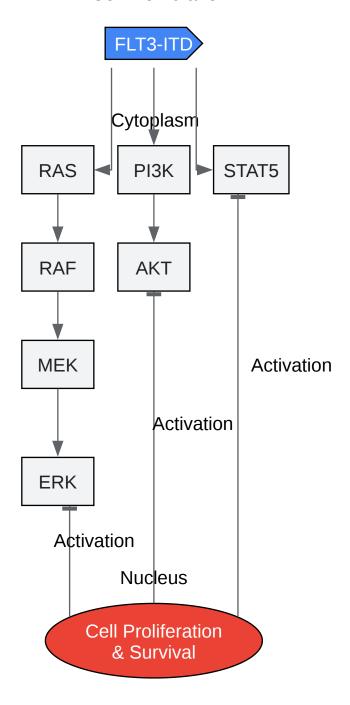
PROTAC	Dose	Route	Model	Efficacy	Reference
Pomalidomid e-C5- Dovitinib	50 mg/kg	i.p.	MV4-11 Subcutaneou s	Significant tumor growth inhibition	[1]
CRBN(FLT3)- 8	Not Reported	-	-	-	-
Compound 35	Not Reported	-	-	-	-
Z29	30 mg/kg	i.p.	MOLM-13 Subcutaneou s	Significant tumor growth inhibition	[6]

# **Visualizing Mechanisms and Workflows**

To better understand the biological context and experimental procedures, the following diagrams illustrate the FLT3 signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for evaluating these molecules.

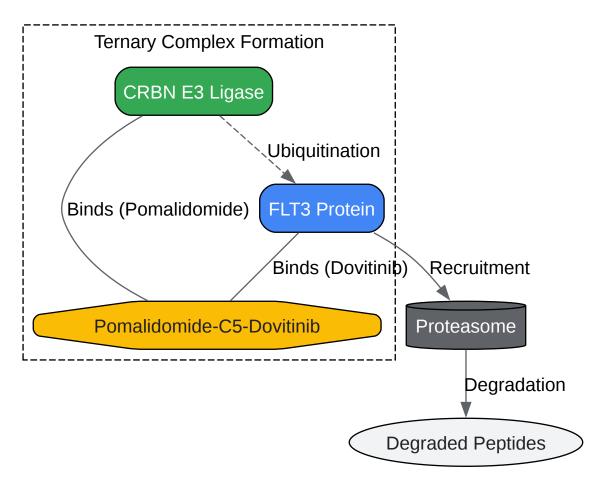


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